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Compound Name:
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Cat. No.: B13873689

Get Quote

Executive Summary

Ethyl 3-(aminomethyl)-4-hydroxybenzoate (CAS: 87081-52-5) is a bifunctional ampholyte

serving as a critical intermediate in the synthesis of bioactive scaffolds. Its physicochemical
behavior is defined by the interplay between an acidic phenolic moiety and a basic primary
amine in an ortho relationship.

This proximity creates a strong intramolecular hydrogen bond network that significantly alters
standard ionization constants. Unlike simple parabens, this molecule exists predominantly as a
zwitterion at physiological pH, influencing its solubility, membrane permeability (LogD), and
formulation stability.

Structural Analysis & lonization Centers

The molecule consists of an ethyl benzoate core substituted at the C3 and C4 positions. The
ionization profile is governed by two active centers and one modulating group:
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Position Functional Group Nature Electronic Effect

Electron Withdrawing
(EWG): Lowers
o electron density on
C1 Ethyl Ester (-COOEY) Non-ionizable o _
the ring, increasing
the acidity of the

phenol.

Inductive/Steric: The
methylene bridge
_ isolates the amine
Aminomethyl (— ) i
C3 Basic from direct resonance

CH2NHz2) ) )
with the ring,
maintaining aliphatic

basicity (pKa ~9-10).

Resonance Donor:
Phenolic proton is
labile. Acidity is

o enhanced by the C1-

C4 Hydroxyl (—OH) Acidic

ester (EWG) and the
C3-ammonium cation
(Inductive/Field

effect).

The Ortho-Effect (Mannich Base Motif)

The C3-aminomethyl and C4-hydroxyl groups form a "Mannich base" motif. In the neutral pH
range, the phenolic proton transfers to the amine nitrogen, stabilized by a strong intramolecular
hydrogen bond (

). This stabilization effectively lowers the pKa of the phenol and raises the pKa of the amine,
widening the zwitterionic window.

pKa Values and Microspecies Distribution

Based on structural analogs (Ethylparaben, 2-hydroxybenzylamine) and Hammett substituent
constants, the ionization constants are derived as follows:
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Estimated pKa Values
e pKai (Phenolic Hydroxyl):7.1 - 7.4

o Rationale: The baseline pKa of phenol is 10.[1]0. The para-ester group (as seen in
ethylparaben) lowers this to ~8.5. The ortho-ammonium group (

) exerts a further electron-withdrawing field effect and stabilizes the resulting phenoxide
anion via hydrogen bonding, dropping the pKa further to the low 7s.

e pKaz (Primary Amine):9.8 — 10.2
o Rationale: A standard benzylamine has a pKa of ~9.5. The anionic phenoxide oxygen (

) at the ortho position electrostatically stabilizes the protonated amine, making
deprotonation more difficult (raising the pKa).

Microspecies Distribution

The molecule transitions through three distinct species across the pH scale:
e Cationic Form (

):pH<7.0

o Phenol is protonated (

).

o Amine is protonated (

).
o Solubility: High (water-soluble salt).
e Zwitterionic Form (
):pH 7.4-9.8

o Phenol is deprotonated (
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).
o Amine is protonated (
)-

o Net Charge: 0.[2]

o Solubility: Minimum (Isoelectric point).

e Anionic Form (
): pH > 10.2
o Phenol is deprotonated (

).

o Amine is deprotonated (

)

o Solubility: High (salt form).

lonization Pathway Diagram

The following diagram illustrates the stepwise deprotonation and the dominant zwitterionic
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Caption: Stepwise ionization pathway showing the transition from Cation to Zwitterion to Anion.
The Zwitterion is stabilized by an intramolecular hydrogen bond between the phenoxide and
ammonium groups.

Experimental Determination Protocol

To validate these values experimentally, a Potentiometric Titration is the gold standard method
due to the distinct pKa separation.

Protocol: Potentiometric Titration

Objective: Determine precise stoichiometric pKa values (

) in agqueous media.

e Preparation:

Dissolve

[¢]

M of the compound (likely supplied as the HCI salt) in degassed water.

o

Note: If the free base is used, initial dissolution may require a small equivalent of HCI to
ensure full protonation (starting in the Cationic state).

[¢]

Maintain ionic strength (

M KCI) to mimic physiological conditions.

[e]

Temperature:

C.

o Titration:

o Titrate with standardized Carbonate-free NaOH (0.1 M).

o Record pH vs. Volume of titrant.

o Ensure data points cover the range pH 3.0 to pH 11.5.
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o Data Analysis:

o Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software)
to fit the data.

o lIdentification:
» Inflection Point 1 (pH ~7.3): Corresponds to the phenol group.
» [nflection Point 2 (pH ~10.0): Corresponds to the ammonium group.

Cautionary Note on Stability: Ester hydrolysis (saponification) may occur at pH > 10 during
slow titrations. It is recommended to perform the high-pH phase of the titration rapidly or use
UV-Metric titration (DAD-UV) which requires lower concentrations and shorter exposure times.

Pharmaceutical Implications[3][4]
Solubility & Lipophilicity (LogD)

The solubility profile is U-shaped.

e pH 1-5: High solubility (Cationic).

e pH 7-9: Minimum solubility (Intrinsic solubility,

). The zwitterion has high crystal lattice energy due to strong electrostatic interactions,
potentially leading to precipitation in neutral buffers.

e LogD: At pH 7.4, the net charge is 0, but the species is highly polar (zwitterion). Unlike a
non-ionic lipophile, the zwitterion may have poor passive membrane permeability unless
specific transporters are involved.

Formulation Stability

The presence of the ortho-aminomethyl group can catalyze ester hydrolysis via an
intramolecular nucleophilic attack or general base catalysis, especially if the amine is
deprotonated (pH > 9).
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» Recommendation: Formulate at pH 4.0 — 5.5 where the species is cationic (ammonium) and
the ester is most stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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